molecular formula C15H13NO3 B13119639 (R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylicacid

(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylicacid

Cat. No.: B13119639
M. Wt: 255.27 g/mol
InChI Key: XARHILSRKCHUAE-LLVKDONJSA-N
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Description

®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a naphthalene ring attached to a pyrrolidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the naphthalene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in areas where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(3R)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1

InChI Key

XARHILSRKCHUAE-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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